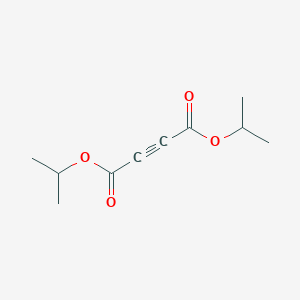
2-Butynedioic acid, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butynedioic acid, bis(1-methylethyl) ester, also known as methyl propiolate, is an organic compound with the chemical formula C6H8O2. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis and as a flavoring agent.
Wirkmechanismus
The mechanism of action of 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester is not well understood. However, it is believed to act as an electrophile and can react with nucleophiles to form various compounds. It is also known to undergo addition reactions with alkenes and alkynes.
Biochemical and Physiological Effects
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester in lab experiments is its versatility in organic synthesis. It can be used to form a wide range of compounds and is relatively easy to handle and purify. However, its pungent odor and potential for irritation make it difficult to work with in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester. One area of interest is its potential use in drug development. It has been shown to have antifungal and antibacterial properties and may be useful in the development of new antibiotics. Additionally, it has been studied for its potential use in the development of new materials, including polymers and coatings. Further research is needed to fully understand its properties and potential applications in these areas.
In conclusion, 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications in drug development and materials science.
Synthesemethoden
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester can be synthesized by reacting propionic acid with acetylene in the presence of a catalyst. The resulting product is then purified through distillation to obtain the final product. This method is commonly used in laboratory settings and has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester has various scientific research applications. It is commonly used as a reagent in organic synthesis to form various compounds, including esters, ketones, and aldehydes. It is also used as a flavoring agent in the food industry due to its fruity aroma. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
14447-03-1 |
|---|---|
Produktname |
2-Butynedioic acid, bis(1-methylethyl) ester |
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
dipropan-2-yl but-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,1-4H3 |
InChI-Schlüssel |
WGYNZBIFSWZNMA-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C#CC(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C#CC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



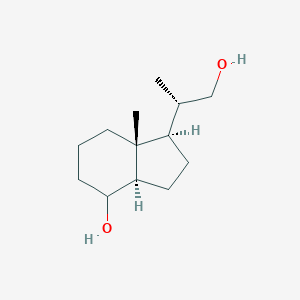
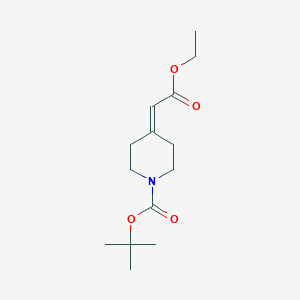


![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
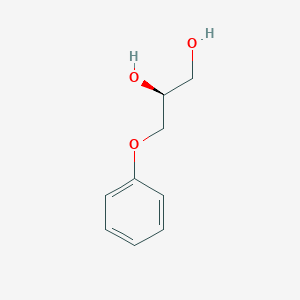


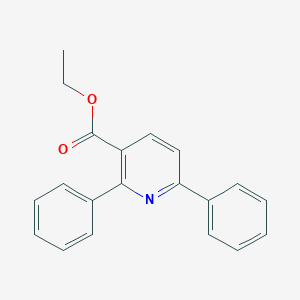

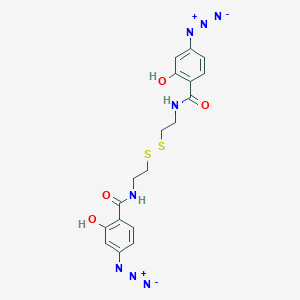
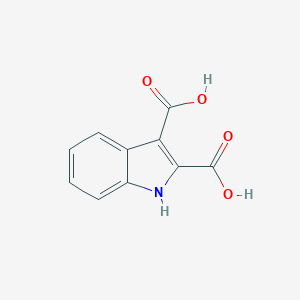
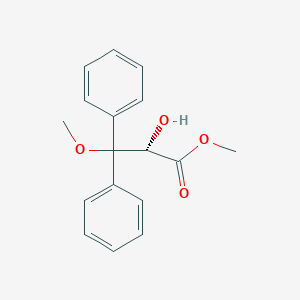
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)